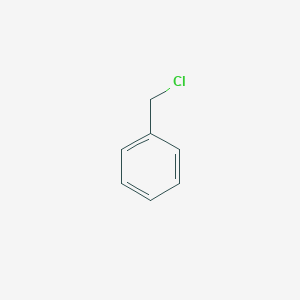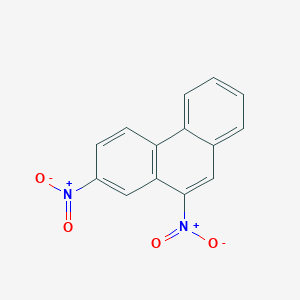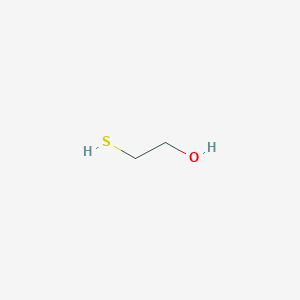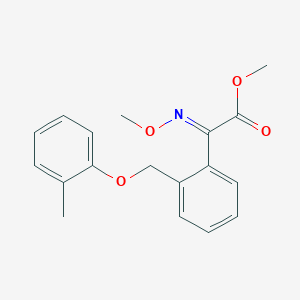
Cashmeran
Übersicht
Beschreibung
Cashmeran is a synthetic musk molecule that has been used in a variety of fragrances, perfumes, and cosmetics since its introduction in the 1980s. It has a woody, animal-like aroma, and is composed of a series of hydrocarbons, alcohols, and esters. This compound is a relatively safe and non-toxic molecule, and its use has been approved by the International Fragrance Association (IFRA).
Wissenschaftliche Forschungsanwendungen
Parfümerie und Duftkreation
Cashmeran ist weithin bekannt für seinen moschusartigen, holzigen und würzigen Duft und damit ein wertvoller Inhaltsstoff in der Duftindustrie. Es wird verwendet, um komplexe Düfte zu kreieren, die Wärme und Geborgenheit ausstrahlen und häufig in hochwertigen Parfums und Kölnischen Wassers verwendet werden. Die Stabilität und Langlebigkeit der Verbindung auf der Haut machen es zur bevorzugten Wahl für langanhaltende Düfte .
Aromatherapie und Wohlbefinden
Aufgrund seines beruhigenden Duftprofils wird this compound auch in Aromatherapieprodukten verwendet. Es wird angenommen, dass es Stress und Angstzustände reduziert, wenn es in ätherischen Ölmischungen, Duftkerzen und Diffusoren verwendet wird. Seine beruhigenden Eigenschaften werden genutzt, um das geistige Wohlbefinden zu verbessern und eine ruhige Umgebung zu schaffen .
Haushaltsprodukte
In der Haushaltspflege wird der angenehme Geruch von this compound verwendet, um ein Gefühl von Sauberkeit und Frische zu vermitteln. Es ist häufig in Waschmitteln, Weichspülern und Haushaltsreinigern enthalten. Die Verbindung hilft, unangenehme Gerüche zu überdecken und wird mit der Wahrnehmung eines sauberen und gepflegten Zuhauses in Verbindung gebracht .
Produkte für die Körperpflege
Die Anwendung von this compound erstreckt sich auf Körperpflegeartikel wie Seifen, Shampoos und Lotionen. Seine Fähigkeit, sich gut mit anderen Düften zu vermischen, ermöglicht die Kreation von einzigartigen und ansprechenden Düften, die das Benutzererlebnis dieser Produkte verbessern .
Lebensmittel- und Getränkeindustrie
Obwohl this compound nicht direkt als Geschmacksstoff verwendet wird, kann sein Duft die Wahrnehmung des Geschmacks in Lebensmittel- und Getränkeverpackungen beeinflussen. Es wird manchmal in das Verpackungsmaterial eingearbeitet, um ein multisensorisches Erlebnis zu schaffen, das den Gesammtengenuss des Produkts möglicherweise verbessert .
Forschung zur Geruchswahrnehmung
This compound dient aufgrund seiner besonderen Duftmerkmale als Forschungsobjekt in der Geruchsforschung. Wissenschaftler untersuchen, wie Verbindungen wie this compound mit Geruchsrezeptoren interagieren, was zum Verständnis der Geruchswahrnehmung und zur Entwicklung neuer synthetischer Duftstoffe beiträgt .
Synthetische Chemie
Die Synthese von this compound-artigen Verbindungen ist im Bereich der synthetischen Chemie von Interesse. Forscher untersuchen verschiedene Synthesewege und Umwandlungen, um this compound-Analoga zu erzeugen, die zur Entdeckung neuer Duftmoleküle mit wünschenswerten Eigenschaften führen können .
Studien zur Umweltbelastung
This compound wird wie andere synthetische Moschusverbindungen auf seine Umweltbelastung untersucht, insbesondere auf seine biologische Abbaubarkeit und potenzielle Auswirkungen auf aquatische Ökosysteme. Das Verständnis des Umweltschicksals von this compound ist entscheidend für die Entwicklung nachhaltiger Duftstoffe .
Wirkmechanismus
Target of Action
Cashmeran, also known as musk indanone or indomuscone , is primarily used in the fragrance industry . Its primary target is the olfactory receptors in the nose, which detect the complex odor of this compound . This odor has been described as having woody-musky notes with hints of rich spice, fruit, chypre, balsamic, and vanilla .
Mode of Action
The mode of action of this compound involves its interaction with the olfactory receptors. When inhaled, the molecules of this compound bind to these receptors, triggering a signal that is sent to the brain. This signal is then interpreted as the unique scent of this compound .
Biochemical Pathways
The biochemical pathways involved in the perception of this compound’s scent are those related to olfaction. The binding of this compound to the olfactory receptors triggers a cascade of biochemical reactions that result in the generation of a nerve impulse. This impulse is then transmitted to the brain where it is interpreted as a specific smell .
Pharmacokinetics
This compound is an alicyclic ketone with a molecular weight of 206 g/mol . At room temperature, it occurs as a white solid, but its melting point is 27 °C . These properties may influence its volatility, absorption, and persistence in the environment and within the body.
Result of Action
The primary result of this compound’s action is the perception of its unique scent. This scent is often described as conveying the soft, sensuous feeling of cashmere, hence the trade name this compound . It’s used to impart its own characteristic odor, which is completely different from regular musk ingredients .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in a particular product can affect the intensity of its scent. Furthermore, the compound’s stability may be influenced by factors such as temperature and pH. This compound is considered to be stable in perfumes and diverse functional bases .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Cashmeran plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound has been shown to interact with certain receptor proteins, influencing their activity and potentially altering cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can modulate the activity of G-protein coupled receptors (GPCRs), which play a critical role in cell signaling . This modulation can lead to changes in downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to impact the expression of certain genes involved in metabolic pathways, thereby influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptor sites on proteins, altering their conformation and activity . This binding can either inhibit or activate the enzyme’s function, depending on the nature of the interaction. Additionally, this compound has been shown to influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes. These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products with different biological activities . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal adverse effects, while higher doses can lead to toxic effects . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. At high doses, this compound can cause adverse effects such as liver toxicity and endocrine disruption. These findings highlight the importance of dosage considerations in the use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway for this compound involves its oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and the presence of cofactors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of this compound in specific cellular compartments . For example, this compound has been shown to bind to albumin, a major transport protein in the blood, facilitating its distribution to various tissues. Additionally, transporters such as ATP-binding cassette (ABC) transporters play a role in the cellular uptake and efflux of this compound, affecting its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the endoplasmic reticulum (ER) and mitochondria, where it can exert its effects on cellular function . In the ER, this compound interacts with enzymes involved in protein folding and modification, while in the mitochondria, it can influence processes such as oxidative phosphorylation and apoptosis. These subcellular interactions contribute to the overall biological activity of this compound.
Eigenschaften
IUPAC Name |
1,1,2,3,3-pentamethyl-2,5,6,7-tetrahydroinden-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-9-13(2,3)10-7-6-8-11(15)12(10)14(9,4)5/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZGSAALSYARKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C1(C)C)C(=O)CCC2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047399 | |
| Record name | Cashmeran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
| Record name | 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
33704-61-9 | |
| Record name | (±)-Cashmeran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33704-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Cashmeran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033704619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cashmeran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDRO PENTAMETHYLINDANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZR4438MY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)











![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)